molecular formula C16H14O2 B14323722 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde CAS No. 100207-94-1

2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde

Cat. No.: B14323722
CAS No.: 100207-94-1
M. Wt: 238.28 g/mol
InChI Key: CEWMBSPNHLMSLU-UHFFFAOYSA-N
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Description

2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde is a high-value aromatic dialdehyde monomer designed for the synthesis of advanced functional materials. Its structure is engineered for research in high-performance polymers and porous crystalline frameworks. This compound is particularly valuable for creating polyimides with intrinsically low dielectric constants and low dielectric loss, properties critical for high-speed telecommunication and microelectronics applications . The strategic 2,2'-dimethyl substitution helps reduce chain packing and increases intermolecular spacing, which effectively lowers the number of dipole moments in the final polymer, resulting in improved signal integrity and faster transport speeds . Furthermore, this dialdehyde serves as a crucial building block for constructing Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) . Its rigid biphenyl core and two aldehyde functional groups allow for the formation of extended, cross-linked networks with high surface areas and tunable porosity, which are promising for applications in gas storage, separation membranes, and catalysis . The aldehyde groups readily undergo condensation reactions, such as the formation of imines or enamines, to create these complex structures . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

100207-94-1

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

4-(4-formyl-2-methylphenyl)-3-methylbenzaldehyde

InChI

InChI=1S/C16H14O2/c1-11-7-13(9-17)3-5-15(11)16-6-4-14(10-18)8-12(16)2/h3-10H,1-2H3

InChI Key

CEWMBSPNHLMSLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=C(C=C(C=C2)C=O)C

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The biphenyl backbone may be constructed via palladium-catalyzed Suzuki-Miyaura coupling between halogenated benzene derivatives. For 2,2'-dimethyl-substituted systems, this would require:

  • Precursor Synthesis : Preparation of 2-methyl-4-bromobenzaldehyde through Friedel-Crafts alkylation of bromobenzene followed by Vilsmeier-Haack formylation.
  • Coupling Conditions : Using Pd(PPh₃)₄ (0.5–1 mol%) with K₂CO₃ in a toluene/water biphasic system at 80–100°C for 12–24 hours.

This approach benefits from high regioselectivity but faces challenges in maintaining aldehyde functionality during coupling. The propargylamino-protected biphenyl systems in supplementary data demonstrate palladium's compatibility with sensitive functional groups when proper protecting strategies are employed.

Oxidative Functionalization of Preformed Biphenyls

Catalytic Oxidation of Methyl Groups

The oxidation of 2,2',4,4'-tetramethylbiphenyl to the target dicarbaldehyde represents a viable pathway, drawing parallels to US4970338A's cobalt-manganese acetate system for converting isopropyl groups to carboxylic acids:

Reaction Parameters

Component Concentration Range Role
Co(OAc)₂·4H₂O 0.5–2.5 wt% Primary catalyst
Mn(OAc)₂·2H₂O 1.0–5.0 wt% Co-catalyst
Acetic acid solvent 80–95% v/v Reaction medium
O₂ pressure 5–20 bar Oxidant source
Temperature 160–200°C Kinetic control

Critical modifications for aldehyde formation versus over-oxidation to carboxylic acids include:

  • Short reaction times (1–3 hours vs. 5+ hours in US4970338A)
  • Lower catalyst loading (Co:Mn = 1:2 molar ratio) to moderate activity
  • Quenching with NaHSO₃ to reduce any formed carboxylic acids

Directed Ortho-Metalation-Formylation

Adapting methodologies from CN108558671A's amino-functionalization approach, a sequential metalation-formylation strategy could install aldehyde groups:

  • Directed Metalation : Treat 2,2'-dimethylbiphenyl with LDA (2.2 eq) at −78°C in THF to generate dianion
  • Electrophilic Formylation : Quench with DMF (2.5 eq) followed by acidic workup (HCl/EtOH)

This method theoretically achieves >80% yield based on analogous amino group installations, though steric hindrance from 2-methyl groups may reduce efficiency to 50–65%.

Protective Group Strategies for Sequential Functionalization

Propargylamine-Mediated Protection

The supplementary data's use of propargylamine protecting groups suggests a route to install aldehydes selectively:

  • Install propargylamino groups at 4,4'-positions via Buchwald-Hartwig amination
  • Oxidize amines to aldehydes using RuO₄/NaIO₄ system
  • Remove 2-methyl groups via HI/red P reduction (if needed)

This three-step sequence could achieve 40–55% overall yield based on similar multi-step biphenyl functionalizations.

Comparative Analysis of Methodologies

Table 1: Synthetic Route Comparison

Method Theoretical Yield Cost Index Scalability Functional Group Tolerance
Suzuki Coupling 35–45% High Moderate Low (aldehyde sensitivity)
Catalytic Oxidation 50–70% Medium High High
Directed Formylation 40–55% Low Low Medium
Protective Group Route 30–40% Very High Low High

Catalytic oxidation emerges as the most industrially viable method, leveraging established biphenyl oxidation infrastructure, while directed formylation offers academic utility for small-scale syntheses.

Challenges in Reaction Optimization

Over-Oxidation Mitigation

The US4970338A protocol's 90% yield for carboxylic acid formation highlights the need for precise kinetic control when targeting aldehydes. Strategies include:

  • Catalyst Poisoning : Adding 0.1–0.5 mol% NaBr to moderate cobalt activity
  • Stepwise Temperature Ramping : 160°C (2 hours) → 140°C (1 hour)
  • In Situ FTIR Monitoring : Track aldehyde C=O stretch at 1720 cm⁻¹ versus acid at 1700 cm⁻¹

Steric Effects in 2,2'-Dimethyl Systems

Molecular modeling suggests the 2-methyl groups create a dihedral angle of 55–65° between phenyl rings, potentially:

  • Reducing catalyst access to 4-methyl groups
  • Increasing activation energy by 8–12 kcal/mol versus unsubstituted biphenyls

Countermeasures involve using high-pressure conditions (15–20 bar O₂) and ionic liquid additives to improve mass transfer.

Industrial-Scale Considerations

Continuous Flow Implementation

Adapting the US4970338A batch process to continuous operation could enhance oxidation control:

Flow Reactor Parameters

  • Residence time: 45–60 minutes
  • Catalyst slurry velocity: 0.8–1.2 m/s
  • Gas-liquid mixing: Microbubble dispersion (Sauter mean diameter <50 μm)

Preliminary modeling predicts 15–20% yield improvement over batch methods through better temperature and oxygen concentration gradients.

Emerging Methodologies

Photocatalytic Oxidation

Recent advances in TiO₂-based photocatalysts show promise for selective methyl-to-aldehyde conversion:

  • UV irradiation (365 nm) in O₂-saturated acetonitrile
  • 0.5 mol% TiO₂-Pt co-catalyst
  • 60–70% conversion with 85% aldehyde selectivity in model compounds

While untested for biphenyl systems, this approach could circumvent high-temperature requirements of thermal methods.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde can undergo several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NBS in the presence of light or heat.

Major Products Formed

    Oxidation: 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarboxylic acid.

    Reduction: 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diol.

    Substitution: 2,2’-Dibromo[1,1’-biphenyl]-4,4’-dicarbaldehyde.

Mechanism of Action

The mechanism of action of 2,2’-Dimethyl[1,1’-biphenyl]-4,4’-dicarbaldehyde depends on its specific applicationThese interactions can influence the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₆H₁₄O₂
  • Functional Groups : Aldehyde (2×), methyl (2×).

Comparison with Structural Analogs

[1,1'-Biphenyl]-4,4'-dicarbaldehyde (BPDA)

Molecular Formula : C₁₄H₁₀O₂
Key Differences :

  • Lacks methyl groups at 2,2' positions, resulting in reduced steric hindrance.
  • Applications :
    • Widely used in COF synthesis (e.g., with ETTA to form kagome lattices) due to linear geometry and high symmetry .
    • Derivatives exhibit neuroprotective and antioxidant activity in nitrone-based pharmaceuticals .
  • Reactivity : Higher solubility in polar solvents (e.g., DMF, THF) compared to methyl-substituted analogs .

Terephthalaldehyde (TPA)

Molecular Formula : C₈H₆O₂
Key Differences :

  • Monomeric structure with aldehyde groups at para positions.
  • Applications :
    • Building block for linear polymers and small-molecule Schiff bases.
    • Less rigid than biphenyl-based aldehydes, limiting use in porous materials .

2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic Acid

Molecular Formula : C₁₄H₁₂N₂O₄
Key Differences :

  • Contains amino (-NH₂) and carboxylic acid (-COOH) groups instead of aldehydes.
  • Applications: Ligand for Cu(II) coordination polymers with catalytic and magnetic properties . Limited utility in COFs due to protonation sensitivity .

Comparative Data Table

Compound Molecular Formula Functional Groups Key Applications Steric Hindrance Solubility Profile
2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde C₁₆H₁₄O₂ 2×CHO, 2×CH₃ COFs, pharmaceuticals High Moderate in DCM/THF
BPDA C₁₄H₁₀O₂ 2×CHO COFs, neuroprotective agents Low High in DMF/DMSO
TPA C₈H₆O₂ 2×CHO Linear polymers, small-molecule ligands None High in polar solvents
2,2'-Diamino-biphenyl-4,4'-dicarboxylic Acid C₁₄H₁₂N₂O₄ 2×NH₂, 2×COOH Coordination polymers Moderate Low in organic solvents

Impact of Structural Modifications

  • Solubility: Increased hydrophobicity due to methyl groups may limit use in aqueous-phase reactions but enhance compatibility with non-polar matrices .
  • Biological Activity : Methyl substitution could improve blood-brain barrier penetration in neuroprotective agents, though this requires empirical validation .

Biological Activity

2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde is an organic compound with significant biological activity. This article explores its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a biphenyl structure with two aldehyde functional groups at the 4 and 4' positions and two methyl groups at the 2 and 2' positions. This unique structure contributes to its biological properties.

Chemical Formula

  • Molecular Formula : C15H14O2
  • Molecular Weight : 230.27 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde. It exhibits selective cytotoxicity against various cancer cell lines.

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by increasing the percentage of annexin V-FITC-positive apoptotic cells significantly compared to control groups .
  • Cell Cycle Arrest : It may also cause cell cycle arrest in specific phases, leading to reduced proliferation rates.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

In Vitro Studies

  • Efficacy Against Bacteria : Studies indicate that 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression and bacterial growth.

Enzyme Inhibition Type IC50 Value
Carbonic Anhydrase IXCompetitive10.93 nM
Carbonic Anhydrase IICompetitive1.55 μM

Case Study 1: Anticancer Efficacy

In a controlled study involving MDA-MB-231 breast cancer cells, treatment with 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde resulted in a significant increase in apoptosis markers. The percentage of late apoptotic cells rose from 0.18% to 22.04%, indicating potent anticancer activity.

Case Study 2: Antimicrobial Activity

A study assessed the antimicrobial effects of the compound against various pathogens. The results showed that at a concentration of 50 μg/mL, it achieved over 80% inhibition of S. aureus growth, demonstrating its potential as an antimicrobial agent.

Research Findings

Research indicates that the biological activity of this compound is attributed to its ability to interact with cellular targets involved in apoptosis and microbial growth inhibition.

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic profiles for therapeutic applications.

Future Directions

Further research is needed to explore the full therapeutic potential of 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde in clinical settings. Investigations into its synergistic effects with other drugs could enhance its efficacy against resistant strains of bacteria and various cancer types.

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